2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide
Description
This compound features a pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxide group, a p-tolyl substituent at position 4, and an N-(3-fluorophenyl)acetamide moiety at position 2.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-7-9-18(10-8-15)26-14-25(30(28,29)19-6-3-11-23-21(19)26)13-20(27)24-17-5-2-4-16(22)12-17/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPYWCPEKBPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur sources and nitrogen-containing compounds.
Introduction of the p-Tolyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the p-tolyl group is introduced using reagents like p-tolyl halides.
Attachment of the 3-Fluorophenyl Group: This step involves nucleophilic substitution reactions, where the 3-fluorophenyl group is introduced using reagents like 3-fluorophenyl halides.
Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, nitrates, and sulfonates are used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the p-tolyl and 3-fluorophenyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2,4]thiadiazine Derivatives
Key Comparison: Core Scaffold and Substituent Effects
The compound most closely related structurally is 4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Torsemide Related Compound E RS, ). While both share the thiadiazine 1,1-dioxide core, critical differences include:
- Ring Fusion Position : The user’s compound has a pyrido[2,3-e] fusion, whereas the USP compound has pyrido[4,3-e], altering electronic distribution and steric accessibility.
- Substituents : The USP compound has an m-tolyl group versus the p-tolyl in the user’s compound. Para-substitution may enhance planarity and π-stacking interactions.
Table 1: Structural Comparison of Pyrido[1,2,4]thiadiazine Derivatives
Acetamide-Containing Analogues
Key Comparison: Hydrogen Bonding and Physicochemical Properties
The 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () shares the acetamide motif but differs in the aromatic systems. Key contrasts include:
- Aromatic Systems : The user’s compound uses a fluorophenyl group, while ’s compound has dichlorophenyl and thiazole rings. Fluorine’s electron-withdrawing nature may reduce basicity compared to chlorine.
- Hydrogen Bonding : ’s compound forms N–H⋯N hydrogen bonds in R₂²(8) dimers, a motif likely replicated in the user’s compound due to the acetamide group.
- Melting Points : The dichlorophenyl-thiazolyl acetamide melts at 459–461 K, suggesting high thermal stability. The user’s compound’s melting point is unreported but may align with fluorinated analogues (e.g., 302–304°C in ’s pyrazolo-pyrimidine derivative).
Table 2: Acetamide Derivatives Comparison
Fluorophenyl-Containing Analogues
Key Comparison: Electronic and Steric Effects Fluorine substituents are common in drug design for modulating lipophilicity and metabolic stability. The patent compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () shares a 3-fluorophenyl group with the user’s compound but features a chromenone-pyrazolo-pyrimidine core. Differences include:
Research Findings and Implications
- Crystallographic Trends : The thiadiazine 1,1-dioxide core (user’s compound and ) is prone to form layered crystal structures stabilized by π-stacking and hydrogen bonds. The acetamide group likely introduces additional N–H⋯O interactions, as seen in .
- Substituent Impact : Para-substitution (p-tolyl) may enhance solubility compared to meta-substitution (m-tolyl in ) due to reduced steric hindrance.
- Thermal Stability : High melting points in fluorinated/chlorinated analogues (e.g., 302–304°C in ) suggest that the user’s compound may exhibit similar stability, advantageous for formulation.
Biological Activity
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide represents a novel class of pyrido-thiadiazine derivatives. This class is notable for its diverse biological activities, making these compounds significant in pharmaceutical and medicinal chemistry. The unique structure of this compound, featuring a pyrido-thiadiazine core with various substituents, suggests potential applications in treating inflammatory diseases and cancers.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrido-thiadiazine core and subsequent functionalization to introduce the acetamide and fluorophenyl groups. The general synthetic route can be outlined as follows:
- Formation of the Pyrido-Thiadiazine Core : This involves cyclization reactions that incorporate sulfur and nitrogen atoms into the heterocyclic framework.
- Functionalization : Introduction of the p-tolyl and 3-fluorophenyl groups through electrophilic aromatic substitution or other coupling reactions.
- Acetamide Formation : The final step involves acylation to yield the acetamide derivative.
Biological Activity
Research indicates that derivatives of pyrido-thiadiazine compounds exhibit significant biological activity, particularly as inhibitors of specific enzymes and pathways involved in cancer progression.
The biological activity of this compound is primarily linked to its potential as a PI3Kδ inhibitor , which is crucial in cancer therapy. Studies have shown that similar thiadiazine derivatives selectively inhibit PI3Kδ over other isoforms. This selectivity suggests that the compound could effectively target pathways involved in tumor growth and inflammation.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that compounds within this class can induce apoptosis in cancer cell lines by inhibiting PI3K signaling pathways. For instance, a study found that a closely related derivative reduced cell viability in breast cancer cells by over 50% at micromolar concentrations .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of pyrido-thiadiazines, showing that they can reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests potential applications in treating chronic inflammatory diseases.
- Binding Affinity Studies : Interaction studies using surface plasmon resonance (SPR) have shown that these compounds can bind effectively to their biological targets, with dissociation constants (Kd) in the low micromolar range . This indicates strong interactions that could translate to significant biological effects.
Comparative Analysis with Similar Compounds
A comparison with other known pyrido-thiadiazine derivatives reveals that modifications at specific positions on the aromatic rings can enhance biological activity. The following table summarizes key differences:
| Compound Name | PI3Kδ Inhibition | Anti-inflammatory Activity | Binding Affinity (Kd) |
|---|---|---|---|
| Compound A | Moderate | Yes | 500 nM |
| Compound B | High | Moderate | 200 nM |
| Target Compound | Very High | Yes | 50 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
